5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Advanced Organic Synthesis
The indole ring system is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. chemicalbook.combeilstein-journals.org Its presence in vital biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its biological importance. ias.ac.inresearchgate.net In synthetic chemistry, indoles serve as versatile building blocks for creating complex molecules. chemicalbook.comresearchgate.net Their rich reactivity, particularly in electrophilic substitution and cycloaddition reactions, allows for extensive functionalization, making them a focal point in the development of new therapeutic agents, including anticancer and antimicrobial compounds. beilstein-journals.orgias.ac.inresearchgate.net The development of novel methods for indole synthesis and functionalization remains an active area of research. researchgate.netuzh.ch
Role of 1,3-Dioxolane (B20135) Moieties in Modern Synthetic Strategies
The 1,3-dioxolane ring is a cyclic acetal (B89532) primarily utilized in organic synthesis as a protecting group for aldehydes and ketones. biosynth.com This function is crucial in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked to prevent unwanted side reactions while other parts of the molecule are modified. biosynth.com Dioxolanes are generally stable under basic, oxidative, and reductive conditions but can be readily removed under acidic conditions, making them a reliable and versatile tool for synthetic chemists. sigmaaldrich.com Beyond their role as protecting groups, dioxolane moieties are also found in some natural products and can be used as chiral auxiliaries or as important intermediates in the synthesis of pharmaceuticals. sigmaaldrich.comresearchgate.net
Research Rationale for Investigating Multi-Component Hybrid Systems
The investigation of multi-component hybrid systems, where distinct molecular units are combined, is driven by the goal of creating novel materials and therapeutic agents with enhanced or entirely new functionalities. evitachem.comchemicalbook.com By integrating different components, chemists can fine-tune properties such as solubility, stability, and biological activity. chemicalbook.com This modular approach allows for the systematic exploration of structure-activity relationships. nih.gov Hybrid systems can exhibit synergistic effects where the combined activity of the components is greater than the sum of their individual parts, leading to the development of more potent and selective molecules for applications in fields ranging from medicine to materials science. uzh.chevitachem.com
Proposed Synthetic Route
While specific research detailing the synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is not extensively documented in publicly available literature, a highly plausible and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids.
A likely approach would involve the coupling of 5-bromo-1H-indole with 2-(3-bromophenyl)-1,3-dioxolane (B93826) 's corresponding boronic acid, or a similar derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃). chemicalbook.com This method is well-precedented for the synthesis of 5-arylindoles and related biaryl structures. researchgate.net
The 1,3-dioxolane group in this context serves as a stable protecting group for a benzaldehyde (B42025) functionality. The resulting hybrid molecule could be a stable final product or an intermediate for further chemical transformations, where the deprotection of the dioxolane under acidic conditions would reveal a formyl group (aldehyde) on the phenyl ring, opening avenues for subsequent reactions.
Table 1: Reactants for Proposed Suzuki-Miyaura Synthesis
| Reactant Name | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 5-Bromo-1H-indole | C₈H₆BrN | 196.04 | Aryl Halide |
| 2-(3-Bromophenyl)-1,3-dioxolane | C₉H₉BrO₂ | 229.07 | Precursor to Boronic Acid |
| Palladium(II) Catalyst (e.g., Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | Catalyst |
| Base (e.g., Potassium Carbonate) | K₂CO₃ | 138.21 | Base |
Properties and Significance of Constituent Moieties
The unique characteristics of This compound arise from the combination of its three core components.
Table 2: Analysis of Key Structural Components
| Moiety | Chemical Class | Significance in the Hybrid Structure |
|---|---|---|
| 1H-Indole | Heterocyclic Aromatic | Provides a core scaffold known for biological activity and serves as a versatile synthetic handle. chemicalbook.combeilstein-journals.org |
| Phenyl | Aromatic Hydrocarbon | Acts as a rigid linker connecting the indole and dioxolane moieties, influencing spatial arrangement. uni.lu |
| 1,3-Dioxolane | Cyclic Acetal | Functions as a stable protecting group for an aldehyde, allowing for selective reactions on other parts of the molecule. biosynth.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole |
InChI |
InChI=1S/C17H15NO2/c1-2-12(11-15(3-1)17-19-8-9-20-17)13-4-5-16-14(10-13)6-7-18-16/h1-7,10-11,17-18H,8-9H2 |
InChI Key |
QIIYGIRZARIKOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Retrosynthetic Analysis of 5 3 1,3 Dioxolan 2 Yl Phenyl 1h Indole
Primary Disconnections: Indole-Phenyl and Phenyl-Dioxolane Linkages
The key strategic disconnection in the retrosynthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is the C5-aryl bond between the indole (B1671886) core and the substituted phenyl ring. This disconnection suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a highly effective method for its formation in the forward synthesis. libretexts.org This leads to two primary synthons: a 5-haloindole synthon and a 3-(1,3-dioxolan-2-yl)phenyl organometallic synthon.
A further disconnection is made at the phenyl-dioxolane linkage. The 1,3-dioxolane (B20135) group is a common protecting group for an aldehyde. This retrosynthetic step reveals a 3-formylphenyl precursor, simplifying the starting material for this portion of the molecule.
Identification of Key Synthons and Precursors for Indole Ring Construction
Following the primary disconnection, the indole moiety is identified as a 5-haloindole, which is a common and practical precursor for cross-coupling reactions. 5-Bromoindole (B119039) is a suitable and frequently used starting material for such transformations. google.com
The key precursors for the indole portion of the target molecule are outlined in the table below.
| Precursor | Structure | Role |
| 5-Bromo-1H-indole | ![]() | Key precursor for Suzuki coupling |
| Indole | Starting material for the synthesis of 5-bromo-1H-indole |
The synthesis of 5-bromoindole from indole can be achieved through various reported methods, often involving electrophilic bromination. google.com The regioselectivity of the bromination can be controlled through various strategies, such as the use of a directing group or specific reaction conditions to favor substitution at the C5 position.
Identification of Key Synthons and Precursors for 3-(1,3-Dioxolan-2-yl)phenyl Moiety Assembly
The retrosynthetic analysis of the 3-(1,3-dioxolan-2-yl)phenyl moiety points towards a boronic acid or its ester as the ideal coupling partner for the Suzuki-Miyaura reaction. Specifically, 3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol (B44631) ester is a commercially available and stable reagent for this purpose. sigmaaldrich.comsigmaaldrich.com
For a more fundamental deconstruction, this boronic acid derivative can be traced back to simpler precursors as detailed in the following table.
| Precursor | Structure | Role |
| 3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester | ![]() | Key precursor for Suzuki coupling |
| 3-Bromobenzaldehyde (B42254) | Starting material for the synthesis of the boronic acid ester | |
| Ethylene (B1197577) glycol | Reagent for the protection of the aldehyde group |
The synthesis of the boronic acid precursor would involve the protection of the aldehyde in 3-bromobenzaldehyde as a dioxolane, followed by conversion of the bromo-substituent to the boronic acid pinacol ester, for example, via a lithium-halogen exchange followed by reaction with isopropoxyboronic acid pinacol ester. google.comchemicalbook.com
Strategic Considerations for Protecting Group Chemistry
The use of protecting groups, particularly for the indole nitrogen, is a critical consideration in the synthesis of 5-arylindoles via Suzuki coupling. The acidic N-H proton of the indole can interfere with the catalytic cycle.
Several protecting groups are commonly employed for the indole nitrogen, with varying degrees of compatibility with Suzuki-Miyaura coupling conditions. nih.govacs.org
| Protecting Group | Abbreviation | Key Features |
| tert-Butoxycarbonyl | Boc | Can be compatible, but may be cleaved under certain basic reaction conditions. nih.govrsc.org |
| Tosyl (p-toluenesulfonyl) | Ts | Generally robust under Suzuki conditions, leading to higher yields in some cases. nih.govacs.org |
| Benzyl (B1604629) | Bn | A stable protecting group that can be tolerated in the arylation chemistry. rsc.org |
Research indicates that for Suzuki couplings involving indole bromides and phenylboronic acids, the reaction can proceed with high yields even without a protecting group on the indole nitrogen. nih.govacs.org However, in other scenarios, particularly when using arylpinacolboronate esters, protection with a tosyl group has been shown to be most effective. nih.govacs.org The choice of protecting group will therefore depend on the specific reaction conditions and the nature of the coupling partners. Given that the proposed precursor is a boronic acid pinacol ester, a protecting group on the indole nitrogen, such as a tosyl or benzyl group, would be a prudent choice to ensure a high-yielding coupling reaction.
Advanced Synthetic Methodologies for 5 3 1,3 Dioxolan 2 Yl Phenyl 1h Indole
Construction of the 1H-Indole Core
The initial and critical phase in the synthesis of the target molecule is the construction of the foundational 1H-indole ring system. This can be achieved through both time-honored classical reactions and more contemporary, efficient catalytic methods.
Classical Indole (B1671886) Annulation Reactions
For over a century, a set of named reactions has formed the bedrock of indole synthesis. byjus.com These methods, while sometimes requiring harsh conditions, are robust and widely understood.
Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis. testbook.comnumberanalytics.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comwikipedia.org The mechanism proceeds through a byjus.combyjus.com-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by cyclization and the elimination of ammonia (B1221849) to form the aromatic indole ring. testbook.comwikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts. testbook.comwikipedia.org To prepare a 5-substituted indole required for the target molecule, one would start with a correspondingly substituted phenylhydrazine.
Reissert Indole Synthesis : This method provides a route to indoles starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.orgchemicalbook.com The process begins with a base-catalyzed condensation to yield an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org Subsequent reductive cyclization, often using zinc in acetic acid, forms indole-2-carboxylic acid, which can then be decarboxylated upon heating to yield the parent indole. wikipedia.orgresearchgate.net
Leimgruber-Batcho Indole Synthesis : This two-step procedure is a highly versatile and popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry, as it often uses readily available starting materials and proceeds under milder conditions. wikipedia.orgwikipedia.org The synthesis commences with the formation of an enamine from an o-nitrotoluene using a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). wikipedia.orgyoutube.com The resulting nitro-enamine intermediate is then subjected to a reductive cyclization using catalysts such as Raney nickel with hydrazine (B178648) or palladium on carbon (Pd/C) with hydrogen to furnish the indole. wikipedia.org This method was widely adopted in industrial processes even before its formal publication in scientific literature. wikipedia.orgwikipedia.org
Bischler-Napieralski Reaction : Primarily known for synthesizing dihydroisoquinolines, the Bischler-Napieralski reaction can be adapted for indole synthesis. organic-chemistry.orgwikipedia.org The classical reaction involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. wikipedia.org While less common for simple indoles, variations of this cyclization are synthetically valuable. An "interrupted" Bischler-Napieralski reaction has been developed for creating complex spirocyclic indolines, showcasing its utility in building intricate molecular architectures. nih.govresearchgate.net
| Reaction Name | Starting Materials | Key Features | Typical Catalysts/Reagents |
|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Most widely used method; proceeds via byjus.combyjus.com-sigmatropic rearrangement. byjus.comwikipedia.org | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃). testbook.comwikipedia.org |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Forms an indole-2-carboxylic acid intermediate that can be decarboxylated. wikipedia.org | Potassium ethoxide, Zinc, Acetic acid. wikipedia.org |
| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene, DMF-DMA | Two-step process involving enamine formation and reductive cyclization. wikipedia.org | Pyrrolidine, Raney Nickel, Hydrazine, Pd/C. wikipedia.org |
| Bischler-Napieralski Reaction | β-Arylethylamide | Intramolecular electrophilic aromatic substitution; primarily for dihydroisoquinolines but adaptable. wikipedia.org | POCl₃, P₂O₅. wikipedia.org |
Modern Catalytic and Green Approaches for Indole Ring Formation
Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of indole synthesis.
Transition Metal-Catalyzed Cyclizations : Palladium, copper, and cobalt-catalyzed reactions have become powerful tools for constructing the indole nucleus. mdpi.comarabjchem.org These methods often involve the cyclization of precursors like 2-alkynylanilines or N-alkenylanilines. mdpi.comthieme-connect.com Palladium-catalyzed processes, for instance, can facilitate the intramolecular C-H amination of enamines to produce indoles, sometimes using molecular oxygen as a green oxidant. researchgate.net These catalytic systems offer high efficiency and can tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. arabjchem.org
Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.gov Many classical indole syntheses, including the Fischer, Leimgruber-Batcho, and Bischler methods, have been successfully adapted to microwave-assisted organic synthesis (MAOS). nih.govorganic-chemistry.orgrsc.org For example, a solvent-free Bischler indole synthesis can be achieved by irradiating a solid-state mixture of anilines and phenacyl bromides, offering a more environmentally friendly alternative. organic-chemistry.org Similarly, microwave heating has been shown to improve yields and reduce reaction times for palladium-catalyzed heterocyclizations to form indole-3-carboxylate (B1236618) derivatives. mdpi.com
Ultrasound-Assisted Synthesis : Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This technique can enhance reaction rates and yields through the mechanical and sonochemical effects of acoustic cavitation. nih.govtandfonline.com Ultrasound has been successfully applied to the N-arylation of indoles and the synthesis of 3-substituted indole derivatives, often under mild, solvent-free, or catalyst-free conditions. nih.govclockss.org For instance, the synthesis of N-aryl indoles can be achieved via ultrasonic irradiation in the absence of a catalyst. clockss.org
Nanocatalysis : The use of magnetic nanoparticles (MNPs) as catalysts represents a significant advancement in green chemistry. researchgate.net MNPs offer a high surface area and can be easily recovered from the reaction mixture using an external magnet, allowing for catalyst reuse and minimizing contamination of the final product. These nanocatalysts have proven effective in the synthesis of various indole derivatives, promoting reactions under mild and environmentally friendly conditions, such as in water-ethanol mixtures. researchgate.net
Functionalization of the Indole Nucleus at the C-5 Position
Once the indole core is formed, the next critical step is the introduction of the aryl substituent at the C-5 position. This requires highly regioselective methods to avoid functionalization at other positions, particularly the more nucleophilic C-3 position.
Regioselective Halogenation and Subsequent Cross-Coupling Strategies
A reliable two-step approach involves the initial halogenation of the indole at C-5, followed by a transition metal-catalyzed cross-coupling reaction.
Regioselective Halogenation : Directing the halogenation to the C-5 position of the indole ring can be challenging. However, specific reagents and conditions have been developed to achieve this. For instance, N-iodosuccinimide (NIS) can be used for iodination, and N-bromosuccinimide (NBS) for bromination. The regioselectivity is often influenced by the solvent, temperature, and the presence of protecting groups on the indole nitrogen.
Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is a premier method for forming carbon-carbon bonds between aryl groups. To synthesize the target molecule, a 5-haloindole (e.g., 5-bromoindole) can be coupled with an appropriately substituted arylboronic acid, in this case, 3-(1,3-dioxolan-2-yl)phenylboronic acid. clockss.org The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. clockss.orgnih.gov This strategy has been successfully employed to create a wide variety of 5-arylated indoles, with the advantage of readily accessible reagents and good functional group tolerance. clockss.org Water can even be used as a green solvent for some Suzuki couplings on the indole ring. rsc.org
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to classical cross-coupling, as it circumvents the need to pre-functionalize the indole ring with a halide. nih.gov
Directed C-H Activation : Achieving regioselectivity in direct C-H activation often requires a directing group. By installing a removable directing group at a nearby position (e.g., C-3 or N-1), the catalyst can be guided to activate a specific C-H bond on the benzene (B151609) portion of the indole. For example, a pivaloyl group at the C-3 position has been used to direct the arylation to either the C-4 or C-5 position, depending on the choice of catalyst and arylating agent. nih.govresearchgate.net
Non-Directed C-H Functionalization : While more challenging, some methods for direct C-H functionalization at the C-5 position have been developed without a directing group. Recently, a silver-catalyzed remote C-H selenylation at the C-5 position of indoles was reported, which proceeds via a radical pathway. acs.org A subsequent reaction could then potentially convert the selenium group into the desired aryl moiety. An efficient method for direct C-5 iodination has also been developed, providing a metal-free route to the key 5-iodoindole (B102021) intermediate for subsequent cross-coupling. rsc.org
| Method | Strategy | Key Features | Typical Reagents/Catalysts |
|---|---|---|---|
| Halogenation & Cross-Coupling | Two-step: C-5 halogenation followed by Suzuki coupling. | Robust, reliable, and well-established. clockss.org | NBS/NIS (halogenation); Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid (coupling). clockss.org |
| Direct C-H Functionalization | One-step: Direct arylation of the C-5 C-H bond. | Atom-economical; often requires a directing group for regioselectivity. nih.gov | Pd(OAc)₂, CuTc, directing groups (e.g., pivaloyl). nih.gov |
| Direct C-H Iodination | One-step: Direct iodination of the C-5 C-H bond. | Metal-free approach to generate the 5-iodoindole precursor. rsc.org | Iodinating agents under radical conditions. rsc.org |
Synthesis and Incorporation of the 3-(1,3-Dioxolan-2-yl)phenyl Moiety
The final component required for the synthesis is the functionalized phenyl ring, typically in the form of an organometallic reagent suitable for cross-coupling. The 3-(1,3-dioxolan-2-yl)phenyl moiety contains an acetal-protected benzaldehyde (B42025) group.
The synthesis of the key intermediate, 3-(1,3-dioxolan-2-yl)phenylboronic acid , generally proceeds as follows:
Protection : Starting with 3-bromobenzaldehyde (B42254), the aldehyde functional group is first protected as a cyclic acetal (dioxolane) by reacting it with ethylene (B1197577) glycol under acidic catalysis. This step is crucial to prevent the aldehyde from interfering with subsequent organometallic reactions.
Borylation : The resulting 2-(3-bromophenyl)-1,3-dioxolane (B93826) can then be converted into the corresponding boronic acid. A common method is a lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080), such as trimethyl borate. An acidic workup then hydrolyzes the borate ester to yield the desired 3-(1,3-dioxolan-2-yl)phenylboronic acid.
Once synthesized, this boronic acid serves as the coupling partner in the Suzuki-Miyaura reaction with a 5-haloindole to assemble the final target molecule, 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole.
Formation of the 1,3-Dioxolane (B20135) Ring from Carbonyl Precursors (e.g., Aldehydes, Ketones)
The 1,3-dioxolane moiety in the target molecule serves as a protected form of an aldehyde. This functional group, known as a cyclic acetal, is crucial for preventing the aldehyde from undergoing unwanted reactions during subsequent synthetic transformations, particularly the metal-catalyzed cross-coupling step. wikipedia.org The formation of 1,3-dioxolanes from carbonyl compounds like aldehydes and ketones is a well-established and efficient process, typically involving reaction with ethylene glycol. wikipedia.orgnih.gov
The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. wikipedia.orgorganic-chemistry.org This equilibrium reaction requires the removal of water to drive it to completion. A standard laboratory procedure involves using a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene, with continuous water removal via a Dean-Stark apparatus. organic-chemistry.orgchemicalbook.com Lewis acids are also effective catalysts for this transformation. organic-chemistry.orgacs.org For instance, the reaction of ketones with oxiranes (like ethylene oxide) can be catalyzed by Lewis acids to form 1,3-dioxolanes. acs.org
The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. youtube.com A series of proton transfer and elimination steps follows, culminating in the cyclization and loss of a water molecule to form the stable five-membered dioxolane ring. youtube.com
Table 1: Comparison of Acid Catalysts for Dioxolane Formation
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene, Dean-Stark trap | Inexpensive, widely used, effective. organic-chemistry.org | Harsh conditions, may not be suitable for sensitive substrates. |
| Lewis Acid | Tin(II) Chloride (SnCl₂), Vanadyl Triflate | Varies (e.g., ambient temperature) | Can be milder, high efficiency. acs.org | May be more expensive, requires anhydrous conditions. |
| Solid Acid | Supported Heteropolyacids | Varies | Recyclable, environmentally benign. acs.org | May have lower activity than homogeneous catalysts. |
While traditional acid catalysis is robust, the demand for greener and more selective chemical processes has led to the development of milder conditions for dioxolane formation. These methods are particularly valuable when working with complex molecules containing acid-sensitive functional groups. organic-chemistry.org
One such method employs a catalytic amount of iodine under neutral, aprotic conditions. organic-chemistry.org This protocol is highly efficient for converting various carbonyl compounds into their corresponding 1,3-dioxolanes. Another approach uses trialkyl orthoformates in the presence of tetrabutylammonium (B224687) tribromide, which allows for the chemoselective acetalization of aldehydes in the presence of ketones. organic-chemistry.org For substrates where even mild acidity is a concern, methods using reagents like 1,3-bis(trimethylsiloxy)propane (BTSP) with an iodine catalyst provide an essentially neutral environment for the protection reaction. organic-chemistry.org These modern protocols offer high yields and broad substrate applicability, often proceeding smoothly at room temperature and avoiding the need for harsh reagents or high temperatures. organic-chemistry.orgrsc.org
Strategies for Ortho-, Meta-, and Para-Substituted Phenyl Building Blocks
The synthesis of the target molecule requires a meta-substituted phenyl building block, specifically a derivative of 3-bromobenzaldehyde or 3-iodobenzaldehyde, which is then protected as its 1,3-dioxolane. The selective synthesis of meta-substituted aromatic compounds presents a classic challenge in organic chemistry because the directing effects of most common functional groups in electrophilic aromatic substitution favor ortho and para products. rsc.orgresearchgate.net
Several strategies have been developed to overcome this challenge:
Starting with meta-Substituted Precursors: The most direct approach is to begin with a commercially available starting material that already possesses the desired meta-substitution pattern, such as 3-bromotoluene, which can then be oxidized to 3-bromobenzaldehyde.
Directed ortho-Metalation followed by Isomerization: In some cases, functional groups can direct metalation to the ortho position. Subsequent manipulation and potential isomerization can sometimes lead to meta products.
Modern Catalytic Methods: Recent advances include transition-metal-catalyzed C-H functionalization reactions that can be guided to the meta position using specialized directing groups. researchgate.net For example, a temporary directing group can be used to facilitate a palladium-catalyzed arylation meta to a hydroxyl group. researchgate.net
Functional Group Interconversion: A substituent can be introduced that directs to the desired position and is later converted into the required group.
For the synthesis of this compound, a practical approach involves the acetalization of commercially available 3-bromobenzaldehyde with ethylene glycol to produce 2-(3-bromophenyl)-1,3-dioxolane , the key phenyl building block for the subsequent cross-coupling step.
Cross-Coupling Reactions for Phenyl-Indole Bond Formation (e.g., Suzuki-Miyaura, Negishi, Sonogashira Couplings)
The formation of the C-C bond between the indole C5 position and the phenyl ring is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation due to their high efficiency, functional group tolerance, and predictable regioselectivity. thieme-connect.comacs.org
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgharvard.edu For the target molecule, this would typically involve coupling 5-bromoindole (B119039) or 5-iodoindole with (3-(1,3-dioxolan-2-yl)phenyl)boronic acid . The reaction is catalyzed by a palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, and requires a base (e.g., Na₂CO₃, K₃PO₄) to facilitate the transmetalation step. libretexts.orgrsc.org Suzuki-Miyaura couplings are known for their operational simplicity and the environmental benignity of the boron-containing byproducts. rsc.orgresearchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide or triflate, also catalyzed by palladium or nickel complexes. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is prized for its high reactivity and functional group tolerance. chem-station.com The synthesis of the target molecule via Negishi coupling would involve reacting 5-bromoindole with a pre-formed organozinc reagent, such as (3-(1,3-dioxolan-2-yl)phenyl)zinc chloride . While organozinc reagents are highly reactive, they are also more moisture- and air-sensitive than organoboron compounds, requiring stricter reaction conditions. chem-station.comyoutube.com
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov While not a direct route to the target biaryl linkage, it could be used in a two-step sequence. For example, 5-bromoindole could be coupled with an alkyne like 2-ethynyl-1,3-dioxolane (if it were a stable synthon), followed by reduction of the resulting alkyne bridge. More commonly, a Sonogashira coupling is used to construct the indole ring itself from a 2-iodoaniline (B362364) derivative and a terminal alkyne. nih.govtandfonline.comacs.org
Table 2: Comparison of Cross-Coupling Reactions for Phenyl-Indole Bond Formation
| Reaction | Nucleophile | Electrophile | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron Reagent | Aryl/Vinyl Halide or Triflate | High functional group tolerance; stable, non-toxic reagents; aqueous conditions possible. libretexts.orgresearchgate.net | Boronic acids can undergo side reactions (e.g., protodeboronation). harvard.edu |
| Negishi | Organozinc Reagent | Aryl/Vinyl Halide or Triflate | High reactivity; tolerates a wide range of functional groups; couples sp³, sp², and sp carbons. wikipedia.orgchem-station.com | Organozinc reagents are moisture/air sensitive; require anhydrous conditions. chem-station.com |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Direct formation of an alkyne linkage; useful for building extended π-systems. wikipedia.org | Not a direct route for biaryl synthesis; requires a copper co-catalyst. nih.gov |
Convergent and Linear Synthetic Pathways for this compound
The assembly of the target molecule can be approached through different strategic pathways. A convergent synthesis, where the two main fragments (indole and phenyl-dioxolane) are prepared separately and then joined, is often the most efficient. This is contrasted with a linear synthesis where the molecule is built up in a step-by-step fashion from a single starting material.
Multi-Step Linear Synthetic Sequences
A practical and efficient synthesis of This compound is best achieved through a convergent strategy that can be described as a multi-step linear sequence from simple, commercially available starting materials. The key disconnection is the C5-C(phenyl) bond, which is formed in the final step via a Suzuki-Miyaura coupling.
Proposed Synthetic Sequence:
Preparation of the Phenyl Boronic Ester Fragment:
Step 1a: Acetal Protection. Commercially available 3-bromobenzaldehyde is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion and affording 2-(3-bromophenyl)-1,3-dioxolane .
Step 1b: Borylation. The resulting aryl bromide, 2-(3-bromophenyl)-1,3-dioxolane , is then subjected to a Miyaura borylation reaction. It is treated with bis(pinacolato)diboron in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , and a base like potassium acetate (B1210297) (KOAc) in a solvent such as dioxane. This yields the key boronic ester intermediate, 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3-dioxolane .
Final Cross-Coupling Step:
Step 2: Suzuki-Miyaura Coupling. The boronic ester fragment is coupled with commercially available 5-bromoindole . The reaction is carried out using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ ) and an aqueous solution of a base like sodium carbonate (Na₂CO₃) in a solvent mixture such as toluene/ethanol. Heating the mixture provides the final target compound, This compound , after purification.
This sequence leverages robust and high-yielding reactions, starting from readily accessible materials and strategically using a protecting group and a powerful cross-coupling reaction to efficiently construct the complex target molecule.
Strategic Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules to rapidly generate analogues and probe structure-activity relationships. For a molecule such as this compound, LSF offers the potential to introduce a wide array of chemical functionalities at various positions on both the indole core and the pendant phenyl ring. The presence of multiple C-H bonds, a reactive N-H group, and the dioxolane protecting group necessitates a careful selection of chemoselective and regioselective methodologies.
The indole nucleus itself presents several sites for functionalization. The pyrrole (B145914) ring is electron-rich and generally more reactive towards electrophiles than the benzene ring. The C3 position is typically the most nucleophilic, followed by the N1 and C2 positions. Functionalization of the benzenoid ring of the indole (C4, C6, and C7) is often more challenging due to lower reactivity but can be achieved through modern C-H activation techniques. nih.gov The phenyl substituent at the C5 position also offers sites for modification, further expanding the accessible chemical space.
Functionalization of the Indole N-H Position
The nitrogen atom of the indole ring is a primary site for late-stage modification. N-H functionalization can alter the electronic properties of the indole ring and introduce substituents that can engage in new interactions.
N-Alkylation and N-Arylation: A variety of methods can be employed for the N-alkylation of indoles. For instance, asymmetric N-alkylation can be achieved using a chiral phosphoric acid catalyst in a Reissert-type reaction, which could introduce stereocenters. nih.gov Base-promoted N-arylation represents another important transformation, allowing for the introduction of diverse aryl and heteroaryl groups. rsc.org For this compound, these reactions would likely proceed under relatively mild conditions, preserving the integrity of the dioxolane group.
Functionalization of the Pyrrole Ring (C2 and C3 Positions)
The C2 and C3 positions of the indole are highly susceptible to electrophilic attack and are common targets for functionalization.
C3-Functionalization: As the most nucleophilic carbon, C3 is readily functionalized. However, direct, selective functionalization often requires specific strategies to avoid competing reactions at the N-H position.
C2-Functionalization: While less reactive than C3, the C2 position can be targeted. For instance, chemoselective C2-arylation of indole-2-carboxamides has been developed, suggesting that with appropriate directing groups, C2 can be selectively modified. nih.gov
Functionalization of the Benzenoid Ring (C4, C5, C6, C7 Positions)
Directing functionalization to the benzenoid ring of an indole in the presence of the more reactive pyrrole ring is a significant challenge. However, advances in transition-metal-catalyzed C-H activation have provided powerful tools for achieving such regioselectivity. nih.gov
C4-Functionalization: The C4 position can be accessed through directed C-H activation. For example, rhodium-catalyzed direct functionalization of unprotected indoles at the C4 position has been reported, offering a pathway to introduce new substituents at this site. acs.org Palladium-catalyzed olefination at C4 has also been achieved with the use of a directing group. nih.gov
C5-Iodination: A highly regioselective method for the direct iodination of the C5-H bond of indoles has been developed. rsc.org This metal-free reaction proceeds under mild conditions and would be compatible with the target molecule. The resulting C5-iodoindole is a versatile intermediate for further diversification via cross-coupling reactions.
C7-Functionalization: Selective functionalization at the C7 position is particularly difficult. One successful strategy involves the temporary reduction of the indole to an indoline (B122111), followed by C-H functionalization at the C7 position, and subsequent re-aromatization to the indole. nih.gov
Skeletal Editing of the Indole Core
Beyond peripheral C-H functionalization, recent advances have enabled the "skeletal editing" of the indole core itself. One such strategy involves a nitrogen atom insertion into the indole framework to produce quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. bohrium.comresearchgate.netchemrxiv.orgchemrxiv.org This approach dramatically alters the core structure of the molecule, opening up novel chemical space.
Functionalization of the Phenyl Ring
The 3-(1,3-dioxolan-2-yl)phenyl substituent at the C5 position of the indole offers additional opportunities for late-stage diversification. The dioxolane group serves as a protected aldehyde, which can be deprotected to the corresponding benzaldehyde for further reactions. Alternatively, the C-H bonds on the phenyl ring can be targeted for functionalization. Methodologies for the C-H functionalization of phenols could potentially be adapted for this purpose after deprotection of the dioxolane. nih.gov
The following table summarizes potential late-stage functionalization reactions applicable to this compound, based on established methodologies for indoles and related heterocycles.
Interactive Data Table: Potential Late-Stage Functionalization Strategies
| Position | Reaction Type | Reagents/Catalyst (Example) | Potential Product | Literature Precedent |
| N1 | N-Alkylation | Chiral Phosphoric Acid, Reissert-type electrophile | N-Alkyl-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole | nih.gov |
| N1 | N-Arylation | Cs2CO3, Allenic Ketones | N-Aryl-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole | rsc.org |
| C2 | C-H Arylation | ZnI2, Ag2CO3 (on indole-2-carboxamide) | 2-Aryl-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole derivative | nih.gov |
| C4 | C-H Olefination | Rhodium catalyst, Acrylate | 4-Vinyl-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole | acs.org |
| C4 | C-H Arylation | Pd(OAc)2, AgTFA, Glycine (transient directing group) | 4-Aryl-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole | nih.gov |
| C5 | C-H Iodination | I2, K2CO3 | 5-Iodo-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole | rsc.org |
| C7 | C-H Functionalization | 1. Reduction to indoline 2. C-H activation 3. Oxidation | 7-Substituted-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole | nih.gov |
| Core | Skeletal Editing (N-insertion) | Ammonium carbamate, Hypervalent iodine | Quinazoline/Quinoxaline bioisostere | bohrium.comresearchgate.netchemrxiv.orgchemrxiv.org |
Spectroscopic Data for this compound Not Found in Publicly Available Scientific Literature
Following a comprehensive search of scientific databases and publicly available literature, detailed experimental spectroscopic data for the specific chemical compound this compound could not be located. As a result, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables requested in the specified outline.
The structural elucidation of a chemical compound relies on primary experimental data obtained through various analytical techniques. For this compound, specific data sets for the following analyses were sought:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR for proton analysis, ¹³C NMR for carbon skeleton confirmation, and 2D-NMR experiments (such as COSY, HSQC, HMBC) for assigning connectivity.
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Mass Spectrometry (MS): For the determination of the molecular ion and its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula.
Searches for the synthesis and characterization of this compound, which would typically include this spectroscopic information, did not yield relevant results. While spectroscopic data for the constituent parts of the molecule—such as indole, substituted indoles, and phenyl-dioxolane derivatives—are available, this information cannot be accurately extrapolated to the complete, specific structure of this compound.
Without access to primary research articles or database entries containing the measured spectroscopic data for this exact compound, the generation of a detailed and factual article as per the user's request is not feasible. The creation of such an article would require speculation, which would compromise the scientific accuracy and integrity of the content.
Spectroscopic Characterization Techniques for Structural Elucidation of 5 3 1,3 Dioxolan 2 Yl Phenyl 1h Indole
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry. Furthermore, it reveals details about the packing of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonding and π–π stacking.
As of the latest literature review, a definitive single-crystal X-ray structure for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole has not been reported in publicly accessible crystallographic databases. The process of obtaining a structure via X-ray crystallography is contingent upon the successful growth of a single crystal of suitable quality, which can often be a challenging and rate-limiting step in structural analysis. nih.gov
However, analysis of crystallographic data for structurally related indole (B1671886) derivatives provides valuable insights into the likely conformation and intermolecular interactions that this compound may adopt in the solid state. Studies on various substituted 5-phenyl-1H-indole and other indole derivatives consistently reveal several key structural features. nih.govcore.ac.ukiucr.org
The indole ring system itself is typically planar, or very nearly so. The dihedral angle between the plane of the indole ring and the attached phenyl ring at the C5 position is a critical conformational parameter. In related structures, this angle can vary, often influenced by the steric and electronic nature of other substituents on the rings. For example, in a series of 2-phenyl-1H-indole derivatives, the dihedral angles between the indole system and the phenyl ring were found to be in a narrow range around 65°. core.ac.ukiucr.org
Intermolecular interactions are crucial in dictating the crystal packing. A dominant interaction observed in the crystal structures of many N-unsubstituted indole derivatives is hydrogen bonding involving the indole N-H group. nih.govcore.ac.ukiucr.org This N-H group commonly acts as a hydrogen bond donor to an acceptor atom on an adjacent molecule, leading to the formation of chains or dimers. nih.gov In the absence of stronger acceptors, weaker interactions such as C-H···π and π–π stacking interactions between the aromatic rings also play a significant role in stabilizing the crystal structure. nih.govcore.ac.uk
Given the structure of this compound, one would anticipate the indole N-H group to be a primary site for hydrogen bonding. The oxygen atoms of the dioxolane ring could potentially act as hydrogen bond acceptors, leading to specific packing motifs.
The table below presents representative crystallographic data for a selection of substituted indole derivatives to illustrate typical structural parameters. This data is provided for comparative purposes to infer potential structural characteristics of this compound.
Interactive Table: Crystallographic Data for Selected Indole Derivatives
| Compound Name | Crystal System | Space Group | Dihedral Angle (Indole-Phenyl) (°) | Key Intermolecular Interactions |
| 1-(2-phenyl-1H-indol-3-yl)ethanone | Monoclinic | P2₁/n | 65.44 | N-H···O hydrogen bonds, C-H···π |
| 2-cyclohexyl-1-(2-phenyl-1H-indol-3-yl)ethanone | Triclinic | P-1 | 65.80 | N-H···O hydrogen bonds, π-π stacking |
| 5-chloro-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | Monoclinic | P2₁/c | Not specified | N-H···O hydrogen bonds |
| 6-(4-Bromophenyl)-3-(methylthio)- nih.govcore.ac.uknih.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 83.71 (Indole-Phenyl) | C-H···N, N-H···N interactions |
Note: Data is compiled from published crystallographic studies of related indole derivatives for illustrative purposes. nih.govcore.ac.uknih.govmdpi.com
Computational and Theoretical Investigations of 5 3 1,3 Dioxolan 2 Yl Phenyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. niscpr.res.in For 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole, these calculations can reveal crucial information about its geometry, electronic structure, and aromaticity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the process involves adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.
Due to the rotational freedom around the single bond connecting the indole (B1671886) and phenyl rings, as well as the flexibility of the dioxolane ring, the molecule can exist in various conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure. This typically involves systematically rotating the flexible bonds and performing geometry optimization for each starting conformation. The relative energies of the resulting conformers indicate their population at a given temperature.
The optimized geometry provides key structural parameters. Below is a representative table of selected optimized geometric parameters for the core fragments of this compound, based on typical values for such systems.
| Parameter | Bond/Angle | Value |
| Indole Moiety | ||
| Bond Length | C4-C5 | ~1.40 Å |
| Bond Length | C5-C6 | ~1.39 Å |
| Bond Length | N1-C2 | ~1.37 Å |
| Bond Angle | C4-C5-C6 | ~120° |
| Dihedral Angle | C3-C3a-C4-C5 | ~0° |
| Phenyl Moiety | ||
| Bond Length | C1'-C2' | ~1.39 Å |
| Bond Length | C3'-C(dioxolane) | ~1.51 Å |
| Bond Angle | C2'-C3'-C4' | ~120° |
| Inter-ring | ||
| Bond Length | C5-C1' | ~1.49 Å |
| Dihedral Angle | C4-C5-C1'-C2' | Variable (determines conformation) |
Note: These values are illustrative and would be precisely determined from a specific DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across the entire π-system, including the phenyl ring.
Molecular Orbital Properties (Illustrative)
| Property | Value |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
A molecular electrostatic potential (MEP) map visually represents the charge distribution. nih.gov In this compound, the region around the indole nitrogen and the oxygen atoms of the dioxolane would exhibit negative potential (red/yellow), indicating electron-rich areas and potential sites for electrophilic attack. Conversely, the indole N-H proton would show a positive potential (blue), indicating an electron-poor region susceptible to nucleophilic interaction.
Aromaticity Indices for Indole and Phenyl Moieties
Aromaticity is a key concept in organic chemistry, and several computational indices are used to quantify it. Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic system, and Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring.
For this compound, both the indole and phenyl rings are aromatic. The HOMA value for the phenyl ring is expected to be close to 1, indicating high aromaticity. The indole ring, being a fused heterocyclic system, will also exhibit significant aromaticity, though its HOMA value might be slightly lower than that of benzene (B151609). NICS calculations, typically NICS(0) and NICS(1) (at the ring center and 1 Å above), would show negative values for both rings, confirming their diatropic ring currents, a hallmark of aromaticity.
Aromaticity Indices (Illustrative)
| Moiety | HOMA | NICS(1) (ppm) |
| Phenyl Ring | ~0.99 | ~ -10.0 |
| Indole (6-membered ring) | ~0.95 | ~ -9.5 |
| Indole (5-membered ring) | ~0.70 | ~ -7.0 |
Reaction Mechanism Elucidation for Proposed Synthetic Pathways
Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states and the determination of reaction energy profiles. A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction would involve the coupling of a 5-haloindole (e.g., 5-bromo-1H-indole) with 3-(1,3-dioxolan-2-yl)phenylboronic acid in the presence of a palladium catalyst. acs.orgnih.gov
Transition State Characterization for Key Steps
The Suzuki-Miyaura coupling mechanism generally proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational modeling can identify the transition state (TS) for each of these key steps. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational analysis.
Oxidative Addition TS: This involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the 5-haloindole. The geometry of this TS would show the C-X bond elongating while the Pd-C and Pd-X bonds are forming.
Transmetalation TS: This is the step where the phenyl group from the boronic acid is transferred to the palladium center. The TS would involve a bridging arrangement with the phenyl group between the boron and palladium atoms.
Reductive Elimination TS: In this final step, the C-C bond between the indole and phenyl moieties is formed, and the product is released from the palladium center, regenerating the catalyst. The TS geometry would show the nascent C-C bond forming as the Pd-C bonds break.
Energetic Profiling of Reaction Coordinates
The rate-determining step of the Suzuki-Miyaura coupling is often the oxidative addition or the transmetalation, depending on the specific substrates and reaction conditions. The computational energetic profile would reveal which step has the highest activation barrier. For instance, a hypothetical energy profile might show that the oxidative addition has an activation energy of 15 kcal/mol, while transmetalation requires 12 kcal/mol, indicating that oxidative addition is the rate-limiting step.
Illustrative Energetic Profile for Suzuki-Miyaura Coupling
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Oxidative Addition TS | +15.0 |
| 3 | Oxidative Addition Intermediate | -5.0 |
| 4 | Transmetalation TS | +7.0 |
| 5 | Transmetalation Intermediate | -10.0 |
| 6 | Reductive Elimination TS | +2.0 |
| 7 | Products + Catalyst | -25.0 |
This detailed computational analysis provides a molecular-level understanding of this compound, from its preferred shape and electronic nature to the intricacies of its formation. Such theoretical studies are crucial in modern chemistry for guiding synthetic efforts and predicting the properties of novel compounds.
Reactivity and Transformations of 5 3 1,3 Dioxolan 2 Yl Phenyl 1h Indole
Chemical Reactivity of the Indole (B1671886) Moiety
The indole ring system is a privileged scaffold in organic chemistry, known for its rich and diverse reactivity.
Electrophilic Aromatic Substitution Reactions on the Indole Ring
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The most reactive position for this substitution is typically the C3 position of the pyrrole (B145914) ring, which is estimated to be over 1013 times more reactive than a position on a benzene (B151609) ring. wikipedia.org If the C3 position is already substituted, electrophilic attack generally occurs at the C2 position. Should both C2 and C3 be occupied, the substitution will favor the C6 position on the benzene ring portion of the indole. bhu.ac.in
For 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole, the presence of the bulky phenyl substituent at the 5-position may influence the regioselectivity of electrophilic attack. While the C3 position remains the most electronically favored site, steric hindrance from the adjacent C4 and the C5-phenyl group could potentially direct some electrophiles to other positions on the indole ring.
Common electrophilic substitution reactions for indoles include:
Nitration: This is typically carried out with non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate to avoid polymerization that can occur under strongly acidic conditions. bhu.ac.in
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) can introduce a halogen atom, usually at the C3 position.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, and are often catalyzed by Lewis acids.
Mannich Reaction: This reaction, involving formaldehyde (B43269) and a secondary amine like dimethylamine, results in the formation of gramine (B1672134) derivatives, which are valuable synthetic intermediates. wikipedia.org
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Indole Ring
| Position | Reactivity | Notes |
| C3 | Highest | Most electron-rich and preferred site for electrophilic attack. wikipedia.org |
| C2 | Moderate | Becomes the primary site if C3 is blocked. bhu.ac.in |
| N1 | Low (for substitution) | Protonation occurs readily, but substitution is less common. |
| Benzene Ring (C4, C5, C6, C7) | Low | Substitution occurs here only when the pyrrole ring is deactivated. bhu.ac.in |
Nucleophilic Reactions at the Indole Nitrogen and Carbon Positions
While indole itself is more known for its nucleophilic character in electrophilic substitutions, it can undergo nucleophilic reactions under specific conditions. sci-hub.se
At the Indole Nitrogen (N1): The N-H proton of the indole ring is acidic, with a pKa of approximately 17 in DMSO. wikipedia.orgquimicaorganica.org This allows for deprotonation by strong bases such as sodium hydride (NaH) or organolithium reagents to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles. quimicaorganica.org The choice of the counterion (e.g., Na+, K+, Mg2+) can influence whether the subsequent reaction occurs at the nitrogen or the C3 position. wikipedia.org
At Carbon Positions: Nucleophilic attack at the carbon atoms of the indole ring is less common and typically requires the presence of electron-withdrawing groups on the ring to increase its susceptibility. sci-hub.se For instance, the presence of a nitro group can activate the ring towards nucleophilic addition. sci-hub.se In the case of this compound, the phenyl substituent is generally considered electron-withdrawing, which might slightly enhance the reactivity of the indole ring towards strong nucleophiles.
Furthermore, the discovery of nucleophilic substitution reactions on the nitrogen of 1-hydroxyindoles has opened new avenues in indole chemistry. clockss.orgresearchgate.netcore.ac.uk This type of reaction proceeds via an SN2 mechanism on the indole nitrogen. clockss.orgresearchgate.net
Acid-Base Properties and Their Impact on Reactivity
The acid-base properties of the indole ring are crucial in determining its reactivity.
Basicity: Unlike typical amines, the lone pair of electrons on the indole nitrogen is involved in the aromatic sextet of the pyrrole ring, making it a very weak base (pKa of the conjugate acid is approximately -3.5). wikipedia.orgbhu.ac.in Protonation, when it occurs under strongly acidic conditions, happens at the C3 position, forming a thermodynamically stable indoleninium cation. bhu.ac.in This protonation deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in
Acidity: As mentioned, the N-H proton is weakly acidic. wikipedia.orgquimicaorganica.org Deprotonation creates a nucleophilic indolyl anion. The acidity of the N-H proton can be influenced by substituents on the indole ring. Studies on 4-substituted indoles have shown a correlation between the Hammett substituent constants and the ionization constants. researchgate.netclockss.org For this compound, the electron-withdrawing nature of the phenyl group at the 5-position would be expected to slightly increase the acidity of the N-H proton compared to unsubstituted indole.
Chemical Reactivity and Manipulation of the 1,3-Dioxolane (B20135) Group
The 1,3-dioxolane group in this compound serves as a protecting group for a benzaldehyde (B42025) functionality. Its chemical reactivity is primarily centered around its cleavage (deprotection) to reveal the parent carbonyl group.
Deprotection Strategies of the Dioxolane Moiety
The cleavage of the 1,3-dioxolane ring is typically achieved under acidic conditions.
Acid-Catalyzed Hydrolysis: This is the most common method for deprotecting dioxolanes. organic-chemistry.orgwikipedia.org The reaction involves the protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to yield the aldehyde and ethylene (B1197577) glycol. acs.orgsci-hub.senih.gov The rate of hydrolysis is dependent on the pH, with the reaction being pH-independent at low pH (1-4) and becoming first-order in hydroxide (B78521) ion concentration at pH > 7.5. sci-hub.se Various acidic catalysts can be employed, including aqueous mineral acids (e.g., HCl), p-toluenesulfonic acid (pTosOH), and Lewis acids like cerium(III) triflate. organic-chemistry.orgmdpi.com
Transacetalization: This method involves the exchange of the diol component of the acetal (B89532). It is often performed by treating the dioxolane with a large excess of a ketone or aldehyde, such as acetone, in the presence of an acid catalyst. organic-chemistry.orgscielo.br This equilibrium-driven process can be an effective way to deprotect the carbonyl group under relatively mild conditions.
Table 2: Common Deprotection Methods for 1,3-Dioxolanes
| Method | Reagents | Conditions | Notes |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H2SO4, p-TsOH) | Varies, often mild to moderate temperatures. organic-chemistry.orgmdpi.com | The most standard and widely used method. |
| Transacetalization | Acetone, Acid Catalyst | Refluxing in acetone. organic-chemistry.org | Useful for substrates sensitive to aqueous conditions. |
| Catalytic Hydrogenation | Pd-C, H2 | For specific derivatives like 4-phenyl-1,3-dioxolanes. tandfonline.com | May not be applicable to the title compound without further modification. |
| Reductive Deprotection | Nickel Boride | Can lead to the aldehyde/ketone or further reduce to the alcohol. rsc.org | Offers chemoselectivity. |
| Lewis Acid Catalysis | Ce(OTf)3, NaBArF4 | Often in wet organic solvents or water. organic-chemistry.orgwikipedia.org | Can be very rapid and occur under near-neutral conditions. |
Stability of the Dioxolane Under Diverse Reaction Conditions
An essential feature of a protecting group is its stability under a variety of reaction conditions that are used to modify other parts of the molecule. The 1,3-dioxolane group is generally robust under non-acidic conditions.
Basic Conditions: 1,3-Dioxolanes are stable to a wide range of bases and nucleophiles. organic-chemistry.orgthieme-connect.de This allows for reactions such as saponification of esters or nucleophilic substitutions to be carried out elsewhere in the molecule without affecting the protected carbonyl group.
Reductive Conditions: The dioxolane ring is stable to many common reducing agents, including catalytic hydrogenation (unless specific activating groups are present on the dioxolane itself, such as a 4-phenyl substituent) and hydride reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). tandfonline.comthieme-connect.de However, some specific reagents like nickel boride can effect reductive deprotection. rsc.org
Oxidative Conditions: Cyclic acetals are generally stable to mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent. organic-chemistry.org However, strong oxidizing agents, particularly in the presence of strong acids, can lead to cleavage of the acetal. organic-chemistry.org
This stability profile allows for selective manipulation of the indole moiety of this compound while the benzaldehyde functionality remains protected. For example, N-alkylation or electrophilic substitution at the C3 position of the indole could be performed under basic or neutral conditions, respectively, followed by acidic deprotection of the dioxolane to reveal the aldehyde.
Transformations Involving Ring Opening or Modification of the Dioxolane
The 1,3-dioxolane ring in this compound is a cyclic acetal. Acetal groups are primarily known for their role as protecting groups for carbonyl compounds, and their most significant reaction is the deprotection to reveal the parent carbonyl.
The principal transformation of the dioxolane group is its hydrolysis under acidic conditions. This reaction effectively deprotects the masked aldehyde functionality, yielding 5-(3-formylphenyl)-1H-indole . This conversion is a critical step in many synthetic pathways, as the resulting aldehyde is a versatile functional group for further derivatization.
The mechanism of this acid-catalyzed hydrolysis involves the protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton and ethylene glycol regenerates the aldehyde. The reaction is typically carried out using dilute mineral acids (e.g., HCl, H₂SO₄) or other acidic catalysts in an aqueous medium.
While less common, other transformations of the dioxolane ring can be envisaged, although they are not as prevalent as hydrolysis. These could include reductive cleavage under specific conditions, though this is less predictable and often requires harsh reagents. For the purpose of synthetic utility, the hydrolysis to the aldehyde remains the most important reaction of the dioxolane moiety in this molecule.
Table 1: Key Transformation of the Dioxolane Ring
| Starting Material | Reagents and Conditions | Product | Transformation |
|---|---|---|---|
| This compound | H₃O⁺ (e.g., dilute HCl or H₂SO₄ in H₂O/THF) | 5-(3-Formylphenyl)-1H-indole | Acetal Hydrolysis (Deprotection) |
Reactivity of the Phenyl Substituent
The reactivity of the phenyl ring in this compound, or its deprotected form 5-(3-formylphenyl)-1H-indole, is governed by the electronic effects of its substituents: the 1H-indol-5-yl group and the meta-positioned dioxolane or formyl group.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regioselectivity of EAS on the phenyl ring of the title compound is determined by the combined directing effects of the indolyl and the formyl/dioxolane substituents.
1H-Indol-5-yl Group: The indole ring, being an electron-rich heteroaromatic system, acts as an electron-donating group through resonance (+M effect). This effect increases the electron density on the attached phenyl ring, thereby activating it towards electrophilic attack. As an activating group, it is an ortho, para-director. youtube.comlibretexts.org
Formyl Group (-CHO): The formyl group is a strongly deactivating, electron-withdrawing group due to both its inductive effect (-I) and resonance effect (-M). It deactivates the phenyl ring towards electrophilic attack and is a meta-director. libretexts.orgmasterorganicchemistry.com
1,3-Dioxolan-2-yl Group: The dioxolane group is also considered a deactivating group, although weaker than the formyl group. It primarily exerts a -I effect and directs incoming electrophiles to the meta position.
The positions on the phenyl ring relative to the substituents are:
C2' and C6': ortho to the indolyl group and meta to the formyl/dioxolane group.
C4': para to the indolyl group and ortho to the formyl/dioxolane group.
C5': meta to the indolyl group and para to the formyl/dioxolane group.
The powerful activating and ortho, para-directing effect of the indolyl group will compete with the deactivating and meta-directing effect of the formyl group. The positions most activated by the indolyl group are C2', C4', and C6'. The positions least deactivated by the formyl group are C2', C4', and C6'. Therefore, electrophilic substitution is most likely to occur at the positions that are ortho or para to the activating indolyl group and not strongly deactivated by the formyl group. The C2' and C6' positions benefit from being ortho to the activator and meta to the deactivator, making them likely sites for substitution. The C4' position is para to the activator but ortho to the deactivator, which may lead to some substitution, though potentially sterically hindered and electronically disfavored compared to C2'/C6'.
Predicted Electrophilic Aromatic Substitution Reactions:
Nitration: Treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) is expected to introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the C2' and C6' positions. libretexts.orgresearchgate.net
Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely result in the substitution of a hydrogen atom with a halogen at the C2' and/or C6' positions.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) is expected to introduce a sulfonic acid group (-SO₃H) at the C2' and C6' positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings. richmond.eduelsevierpure.com Given the presence of the deactivating formyl group, these reactions may proceed with low yields or require harsh conditions. If successful, substitution would be anticipated at the C2' and C6' positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring of 5-(3-formylphenyl)-1H-indole
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-(3-Formyl-2-nitrophenyl)-1H-indole and 5-(3-formyl-6-nitrophenyl)-1H-indole |
| Bromination | Br₂, FeBr₃ | 5-(2-Bromo-3-formylphenyl)-1H-indole and 5-(6-bromo-3-formylphenyl)-1H-indole |
| Sulfonation | Fuming H₂SO₄ | 2-(1H-Indol-5-yl)-3-formylbenzenesulfonic acid and 4-(1H-indol-5-yl)-3-formylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely low yield; potential for substitution at C2'/C6' |
The derivatization of the phenyl ring is dominated by the chemistry of the formyl group, which is readily available after the hydrolysis of the dioxolane. The aldehyde functionality is a gateway to a vast number of chemical transformations.
Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH) using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). This would yield 3-(1H-indol-5-yl)benzoic acid .
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces [3-(1H-indol-5-yl)phenyl]methanol .
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles.
With primary amines (R-NH₂), it forms imines (Schiff bases) .
With hydroxylamine (B1172632) (NH₂OH), it forms an oxime .
With hydrazines (R-NHNH₂), it yields hydrazones .
It can participate in Wittig reactions with phosphorus ylides to form alkenes.
It can undergo Knoevenagel condensation with active methylene (B1212753) compounds. scirp.org
It can be a substrate in reductive amination to form secondary or tertiary amines.
These transformations on the formyl group significantly expand the molecular diversity that can be generated from the parent compound.
Table 3: Common Derivatizations of the Formyl Group in 5-(3-Formylphenyl)-1H-indole
| Reaction Type | Reagent(s) | Resulting Functional Group | Product Class |
|---|---|---|---|
| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid (-COOH) | Carboxylic Acids |
| Reduction | NaBH₄ or LiAlH₄ | Alcohol (-CH₂OH) | Alcohols |
| Condensation | R-NH₂ | Imine (-CH=N-R) | Imines (Schiff Bases) |
| Condensation | NH₂OH | Oxime (-CH=N-OH) | Oximes |
| Condensation | R-NHNH₂ | Hydrazone (-CH=N-NHR) | Hydrazones |
| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Alkenes |
Synthetic Applications and Derivatives of 5 3 1,3 Dioxolan 2 Yl Phenyl 1h Indole
Utility as a Versatile Building Block in Multi-Step Organic Synthesis
The indole (B1671886) moiety is a prominent scaffold in a vast number of natural products and pharmacologically active compounds. mdpi.comresearchgate.net The presence of the indole core in 5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole makes it an attractive starting material for the synthesis of diverse heterocyclic frameworks. researchgate.net The C-5 substituted phenyl-indole structure allows for its use in constructing extended π-conjugated systems or as a precursor to polycyclic aromatic compounds.
The indole ring itself can undergo a variety of cycloaddition reactions, serving as a building block for more complex heterocyclic systems. researchgate.net For instance, the indole nucleus can participate in [4+3] cycloaddition reactions to form cyclohepta[b]indoles. researchgate.net While specific examples with this compound may not be extensively documented, the general reactivity of the indole ring suggests its potential in such transformations.
Exploration of Diverse Chemical Modifications and Derivatizations of the Compound
The chemical landscape of this compound offers numerous possibilities for derivatization, targeting the indole ring, the pendant phenyl group, and the dioxolane moiety.
Indole Ring Modifications: The indole nitrogen (N-H) can be readily alkylated, acylated, or sulfonylated to introduce a variety of functional groups. researchgate.net These modifications can influence the electronic properties and biological activity of the resulting molecules. The C-3 position of the indole is susceptible to electrophilic substitution, allowing for the introduction of various substituents. researchgate.net Furthermore, the indole ring can be a partner in cross-coupling reactions to form C-C and C-N bonds.
Table 1: Potential Derivatization Reactions of the Indole Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH) in DMF | N-Alkyl-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyl-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl-5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole |
Phenyl Ring Modifications: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents. Further functionalization can also be achieved through cross-coupling reactions if a suitable leaving group is present on the phenyl ring.
The synthesis of various indole derivatives has been a subject of extensive research, leading to compounds with a wide range of biological activities, including antioxidant, photoprotective, and antiproliferative properties. unife.it The derivatization of this compound can be guided by these findings to generate novel compounds with desired functionalities.
Strategic Application of the Dioxolane as a Removable Protecting Group in Complex Syntheses
One of the most significant synthetic features of this compound is the presence of the 1,3-dioxolane (B20135) group. Dioxolanes are widely used as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions, and their facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org
In this specific compound, the dioxolane acts as a masked aldehyde on the phenyl ring. This allows for extensive chemical transformations on the indole nucleus or other parts of the molecule without affecting the aldehyde functionality. Once the desired modifications are complete, the dioxolane group can be hydrolyzed to regenerate the aldehyde. This deprotection is typically achieved by treatment with aqueous acid. organic-chemistry.org
Table 2: Deprotection of the Dioxolane Group
| Reaction | Reagents and Conditions | Product |
|---|
This strategy is particularly valuable in the synthesis of complex natural products and pharmaceutical agents where the presence of a reactive aldehyde group would interfere with other reaction steps. The ability to unmask the aldehyde at a late stage in the synthesis provides a powerful tool for synthetic chemists. The development of new protecting groups for hydroxyl functions, including orthoester-type dioxolanes, highlights the ongoing importance of this strategy in organic synthesis. nih.gov
Development of Novel Indole-Phenyl-Dioxolane Architectures for Materials Science or Catalysis
The indole scaffold is not only prevalent in biologically active molecules but also in materials science, particularly in the development of organic electronic materials. Indole-containing polymers and small molecules have been investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the indole ring makes it a good electron donor.
The structure of this compound provides a template for creating novel materials. The indole-phenyl linkage forms a conjugated system that can be further extended through polymerization or by attaching other chromophores. The dioxolane group, or the aldehyde it protects, can be used as a reactive handle to anchor the molecule to surfaces or to incorporate it into larger macromolecular structures.
For instance, the aldehyde, after deprotection, could be used in condensation reactions to form Schiff bases or Knoevenagel adducts, leading to extended π-systems with interesting photophysical properties. These properties are crucial for applications in optoelectronics. While direct applications of this compound in materials science or catalysis are not widely reported, the inherent properties of its constituent parts suggest significant potential. The synthesis of thienoindole analogs, for example, has been driven by their promising applications in optoelectronic materials. nih.gov
In the field of catalysis, indole-based ligands have been used to create catalysts for various organic transformations. The nitrogen atom of the indole and potentially other introduced functional groups could act as coordination sites for metal centers, leading to novel catalysts with unique reactivity and selectivity.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or iodine-catalyzed electrophilic substitution. For example, a modified Sonogashira coupling or Ullmann reaction may introduce the dioxolane moiety. Reaction optimization (e.g., solvent, catalyst loading) is critical: iodine (10 mol%) in acetonitrile at 40°C achieved 98% yield in analogous indole syntheses . Purification via flash chromatography (70:30 ethyl acetate:hexane) ensures high purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR confirms regiochemistry and dioxolane ring integrity. For example, the dioxolane protons resonate as a singlet at δ ~5.1–5.3 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : SHELX programs refine crystal structures, with puckering parameters analyzed via Cremer-Pople coordinates .
Q. How can researchers resolve contradictions in reaction yield data for indole derivatives?
- Methodological Answer : Systematic screening of catalysts (e.g., I2 vs. FeCl3 ), solvents (polar aprotic vs. ethereal), and temperatures is required. For example, iodine outperforms FeCl3 in acetonitrile due to enhanced electrophilic activation. Contradictions may arise from competing side reactions (e.g., over-oxidation), which can be monitored via TLC or in situ IR .
Advanced Research Questions
Q. How is the crystal structure of this compound analyzed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at 100 K are processed using SHELXL for refinement. The dioxolane ring’s puckering amplitude (qm) and phase angle (θ) are calculated using Cremer-Pople parameters . ORTEP-3 visualizes thermal ellipsoids, confirming planarity of the indole core and dihedral angles between substituents .
Q. What mechanistic insights exist for iodine-catalyzed synthesis of this compound?
- Methodological Answer : Iodine acts as a Lewis acid, polarizing the carbonyl group of the dioxolane precursor and facilitating electrophilic aromatic substitution on the indole C3 position. Kinetic studies (e.g., Eyring plots) and DFT calculations reveal a two-step mechanism: (1) iodination of the indole, (2) nucleophilic attack by the dioxolane-phenyl group .
Q. Does this compound exhibit photochromic properties?
- Methodological Answer : Analogous indole-dioxolane derivatives show reversible photochromism in hexadecane solutions. UV irradiation (297 nm) induces a bathochromic shift (λmax ~592 nm), attributed to π→π* transitions in the conjugated system. Visible light (>510 nm) reverses this, confirmed by UV-vis kinetics .
Q. How can computational modeling predict bioactivity based on structure?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential targets (e.g., serotonin receptors) by aligning the indole core and dioxolane moiety with binding pockets. QSAR models correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values from analogs .
Q. What strategies enable functionalization of the dioxolane ring for cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


